

(S)-Methyl 2-Boc-amino-3-iodopropionate molecular weight

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Compound of Interest

Compound Name: (S)-Methyl 2-Boc-amino-3-iodopropionate

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An In-depth Technical Guide to (S)-Methyl 2-Boc-amino-3-iodopropionate

This technical guide provides a comprehensive overview of **(S)-Methyl 2-Boc-amino-3-iodopropionate**, a key building block in synthetic organic chemistry, particularly in the realm of peptide synthesis and drug development. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering detailed information on its chemical properties, applications, and relevant experimental protocols.

Chemical and Physical Properties

(S)-Methyl 2-Boc-amino-3-iodopropionate is a derivative of the amino acid alanine. The presence of a tert-butoxycarbonyl (Boc) protecting group on the amine and an iodine atom at the 3-position makes it a versatile reagent in synthetic chemistry. The key quantitative data for this compound are summarized in the table below.

Property	Value
Molecular Weight	329.13 g/mol [1][2]
Molecular Formula	C9H16INO4[1][2]
Monoisotopic Mass	329.01241 Da[1]
Boiling Point	356.5 °C at 760 mmHg
Density	1.551 g/cm ³

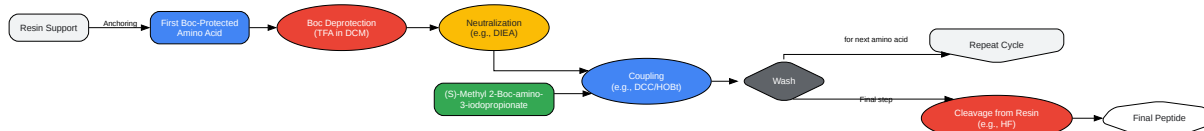
Role in Synthetic Chemistry

(S)-Methyl 2-Boc-amino-3-iodopropionate serves as a valuable intermediate in the synthesis of more complex molecules, primarily in medicinal chemistry and peptide synthesis.[3] The Boc group acts as a temporary protecting group for the amine functionality, which can be selectively removed under acidic conditions to allow for peptide bond formation.[3][4] The iodine atom at the 3-position is a key feature, enhancing the electrophilicity of the adjacent carbon and making the compound reactive towards nucleophilic substitution reactions.[3] This allows for the introduction of various functional groups by replacing the iodine atom.[3]

Application in Peptide Synthesis

The primary application of **(S)-Methyl 2-Boc-amino-3-iodopropionate** is in solid-phase peptide synthesis (SPPS) utilizing Boc chemistry. In this methodology, the N-terminus of the amino acid is protected by the acid-labile Boc group.[4][5] This allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support.[5]

The general workflow for incorporating an amino acid like **(S)-Methyl 2-Boc-amino-3-iodopropionate** into a peptide chain using Boc-SPPS is illustrated in the following diagram:



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General workflow for Boc-Solid Phase Peptide Synthesis (SPPS).

Experimental Protocols

The following are generalized experimental protocols relevant to the use of **(S)-Methyl 2-Boc-amino-3-iodopropionate** in the context of Boc-SPPS.

Boc Group Deprotection

The removal of the Boc protecting group is a critical step to free the N-terminal amine for subsequent coupling.

- Reagents: 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM).^{[6][7]}
- Procedure:
 - The resin-bound peptide is swelled in DCM.
 - The deprotection solution (50% TFA in DCM) is added to the resin.
 - The reaction is allowed to proceed for approximately 30 minutes at room temperature.
 - The resin is then washed thoroughly with DCM to remove the cleaved Boc groups and excess TFA.^[7]

- A neutralization step, typically with a base like N,N-Diisopropylethylamine (DIEA) in DCM, is performed to neutralize the protonated amine.

Peptide Coupling

Following deprotection, the next Boc-protected amino acid, such as **(S)-Methyl 2-Boc-amino-3-iodopropionate**, is coupled to the growing peptide chain.

- Reagents:
 - Boc-protected amino acid (e.g., **(S)-Methyl 2-Boc-amino-3-iodopropionate**)
 - Coupling agent (e.g., N,N'-Dicyclohexylcarbodiimide (DCC))[8]
 - Additive to suppress side reactions and racemization (e.g., 1-Hydroxybenzotriazole (HOBt))[7]
 - Solvent (e.g., N,N-Dimethylformamide (DMF) or DCM)
- Procedure:
 - The Boc-protected amino acid is dissolved in the solvent.
 - The coupling agent and additive are added to the amino acid solution to form the activated species.
 - This solution is then added to the deprotected and neutralized resin-bound peptide.
 - The coupling reaction is typically allowed to proceed for 1-2 hours at room temperature.
 - After the reaction, the resin is washed to remove excess reagents and byproducts.

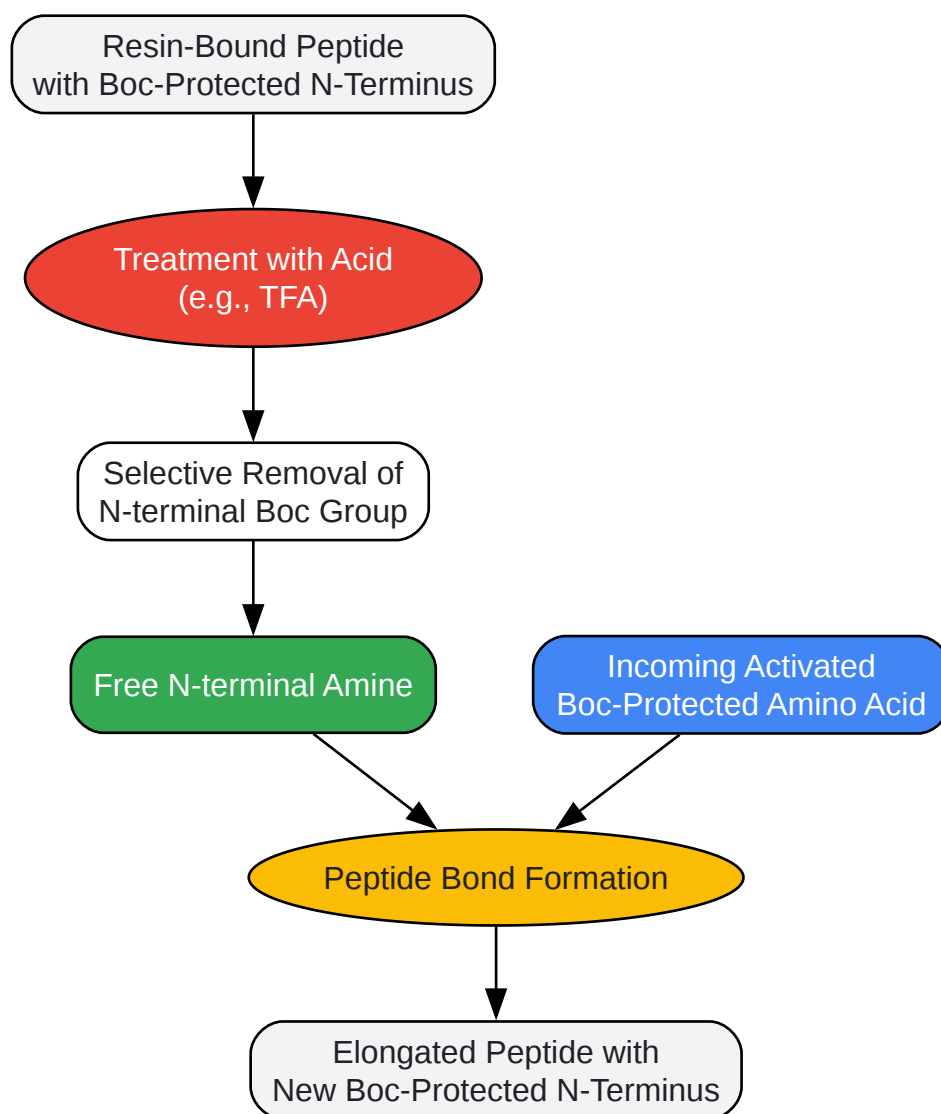
Cleavage of the Peptide from the Resin

Once the peptide synthesis is complete, the final peptide is cleaved from the solid support, and the side-chain protecting groups are removed.

- Reagent: Strong acids such as Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA).[6]

- Procedure:
 - The peptide-resin is dried.
 - The cleavage reagent (e.g., HF) is added in a specialized apparatus. Scavengers are often included to protect sensitive amino acid residues.
 - The reaction proceeds for a specified time, typically at 0°C.
 - The cleavage reagent is removed, and the crude peptide is precipitated, washed, and then purified, often by High-Performance Liquid Chromatography (HPLC).

The logical relationship for the selective deprotection and coupling, which is central to SPPS, can be visualized as follows:



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Logic of selective deprotection and coupling in Boc-SPPS.

Conclusion

(S)-Methyl 2-Boc-amino-3-iodopropionate is a highly useful synthetic intermediate, particularly for the introduction of a functionalizable iodinated alanine derivative into peptides. Its utility is centered around the principles of Boc-based solid-phase peptide synthesis, where the Boc group allows for controlled, stepwise elongation of a peptide chain, and the iodo-group offers a site for further chemical modification. The protocols described herein provide a general framework for the application of this and similar compounds in the synthesis of complex peptides for research and drug development.

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